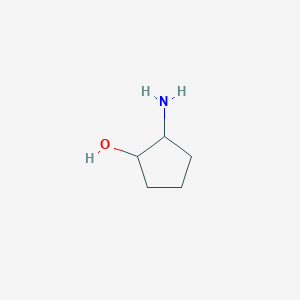

2-Aminocyclopentanol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-aminocyclopentan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO/c6-4-2-1-3-5(4)7/h4-5,7H,1-3,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFFOUICIRBXFRC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C(C1)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20903822 | |

| Record name | NoName_4581 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20903822 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

101.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57070-95-8, 59260-76-3 | |

| Record name | Cyclopentanol, cis-2-amino- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057070958 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyclopentanol, trans-2-amino- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059260763 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Foundational & Exploratory

In-Depth Technical Guide to the Physical Properties of (1S,2S)-2-Aminocyclopentanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of the chiral amino alcohol, (1S,2S)-2-aminocyclopentanol, and its hydrochloride salt. This information is critical for its application in pharmaceutical synthesis, particularly as a chiral building block and ligand in asymmetric synthesis.

Core Physical and Chemical Properties

(1S,2S)-2-aminocyclopentanol is a chiral compound with the amino and hydroxyl groups in a trans configuration on a cyclopentane ring. The physical properties are often reported for its more stable hydrochloride salt.

| Property | (1S,2S)-2-Aminocyclopentanol | (1S,2S)-2-Aminocyclopentanol Hydrochloride |

| Molecular Formula | C₅H₁₁NO | C₅H₁₂ClNO |

| Molecular Weight | 101.15 g/mol [1] | 137.61 g/mol [2] |

| Appearance | - | White crystalline solid |

| Melting Point | Not widely reported | 155-160 °C[3] |

| Boiling Point | Not widely reported | 220.9 °C at 760 mmHg |

| Optical Rotation ([α]D) | Not widely reported | +32° to +36° (c=1 in H₂O) (inferred) |

| pKa | Data not available | Data not available |

| Solubility | Data not available | Soluble in water and alcohol; slightly soluble in non-polar solvents[3] |

Note on Optical Rotation: The specific rotation for the enantiomer, (1R,2R)-2-aminocyclopentanol hydrochloride, is reported as -32° to -36° (c=1 in H₂O)[4]. As enantiomers have equal and opposite optical rotations, the value for the (1S,2S) enantiomer can be inferred to be +32° to +36°.

Experimental Protocols

Detailed methodologies for determining the key physical properties of (1S,2S)-2-aminocyclopentanol and its salts are outlined below.

Melting Point Determination

The melting point is a critical indicator of purity. A sharp melting range typically signifies a high-purity compound.

Methodology: Capillary Method

-

Sample Preparation: A small, dry sample of (1S,2S)-2-aminocyclopentanol hydrochloride is finely powdered.

-

Capillary Tube Loading: The powdered sample is packed into a thin-walled capillary tube, sealed at one end, to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus, which consists of a heated block or oil bath with a thermometer and a viewing lens.

-

Heating and Observation: The sample is heated at a slow, controlled rate (e.g., 1-2 °C per minute) as it approaches the expected melting point.

-

Data Recording: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire solid has turned into a clear liquid (completion of melting) are recorded as the melting range.

Optical Rotation Measurement

Optical rotation is a fundamental property of chiral molecules and is determined using a polarimeter.

Methodology: Polarimetry

-

Solution Preparation: A precise concentration of (1S,2S)-2-aminocyclopentanol hydrochloride is prepared by dissolving a known mass of the compound in a specific volume of a suitable solvent (e.g., water).

-

Polarimeter Calibration: The polarimeter is calibrated using a blank solvent-filled cell to set the zero point.

-

Sample Measurement: The prepared solution is placed in a sample cell of a known path length (typically 1 decimeter). The cell is placed in the polarimeter, and the angle of rotation of plane-polarized light (usually from a sodium D-line source, 589 nm) is measured at a controlled temperature (e.g., 20 °C).

-

Calculation of Specific Rotation: The specific rotation [α] is calculated using the formula: [α] = α / (l × c) where:

-

α is the observed rotation in degrees.

-

l is the path length in decimeters (dm).

-

c is the concentration in g/mL.

-

pKa Determination

The pKa value indicates the acidity of the protonated amino group and the hydroxyl group.

Methodology: Potentiometric Titration

-

Solution Preparation: A solution of (1S,2S)-2-aminocyclopentanol is prepared in water or a suitable solvent system at a known concentration.

-

Titration Setup: The solution is placed in a beaker with a calibrated pH electrode and a magnetic stirrer. A standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH) is placed in a burette.

-

Titration: The titrant is added to the amino alcohol solution in small, precise increments. After each addition, the solution is allowed to equilibrate, and the pH is recorded.

-

Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa value corresponds to the pH at the half-equivalence point, where half of the amino or hydroxyl groups have been neutralized. For an amino alcohol, two pKa values may be determined, one for the ammonium group and one for the hydroxyl group.

Solubility Assessment

Determining the solubility in various solvents is crucial for reaction setup, purification, and formulation development.

Methodology: Equilibrium Shake-Flask Method

-

Sample Preparation: An excess amount of solid (1S,2S)-2-aminocyclopentanol hydrochloride is added to a known volume of the solvent of interest (e.g., water, ethanol) in a sealed vial.

-

Equilibration: The vials are agitated in a temperature-controlled shaker for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium between the dissolved and undissolved solute is reached.

-

Phase Separation: After equilibration, the vials are left undisturbed to allow the excess solid to settle. An aliquot of the supernatant is carefully removed and filtered to remove any undissolved particles.

-

Concentration Analysis: The concentration of the dissolved compound in the filtered solution is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC), against a calibrated standard curve.

-

Solubility Determination: The determined concentration represents the saturation solubility of the compound in that specific solvent at the given temperature.

Visualizing the Experimental Workflow

The following diagram illustrates the logical workflow for the comprehensive determination of the physical properties of a chiral compound like (1S,2S)-2-aminocyclopentanol.

Caption: Experimental workflow for determining the physical properties of (1S,2S)-2-aminocyclopentanol.

References

Technical Guide: NMR Spectroscopic Analysis of cis-2-Aminocyclopentanol Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR) spectroscopic analysis of cis-2-aminocyclopentanol hydrochloride. Due to the limited availability of public experimental NMR data for this specific salt, this document presents predicted ¹H and ¹³C NMR data for the corresponding free base, cis-2-aminocyclopentanol, to serve as a reference for researchers. Detailed, generalized experimental protocols for the acquisition of NMR data for small organic molecules are provided, along with a logical workflow for spectral analysis and structure elucidation, visualized using Graphviz diagrams. This guide is intended to assist researchers in the characterization and confirmation of cis-2-aminocyclopentanol and its derivatives.

Introduction

Cis-2-aminocyclopentanol hydrochloride is a small organic molecule of interest in synthetic and medicinal chemistry. As with any synthesized compound, unambiguous structure confirmation is critical. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful and indispensable analytical technique for the structural elucidation of organic molecules in solution. This guide focuses on the expected ¹H and ¹³C NMR spectral features of the cis-2-aminocyclopentanol core and provides standardized protocols for obtaining high-quality NMR data.

Predicted NMR Data

Note: The chemical shifts for the hydrochloride salt are expected to be similar, with potential downfield shifts for protons and carbons near the protonated amino group (-NH₃⁺). The exact chemical shifts will also be influenced by the solvent, concentration, and pH.

Predicted ¹H NMR Data

The predicted ¹H NMR chemical shifts for cis-2-aminocyclopentanol are summarized in Table 1. The cyclopentane ring protons are expected to exhibit complex splitting patterns due to spin-spin coupling.

| Proton | Predicted Chemical Shift (ppm) | Predicted Multiplicity |

| H1 (CH-OH) | 3.8 - 4.2 | Multiplet |

| H2 (CH-NH₂) | 3.0 - 3.4 | Multiplet |

| H3, H3' | 1.6 - 1.9 | Multiplet |

| H4, H4' | 1.4 - 1.7 | Multiplet |

| H5, H5' | 1.6 - 1.9 | Multiplet |

| OH | Variable | Broad Singlet |

| NH₂ | Variable | Broad Singlet |

Table 1: Predicted ¹H NMR Chemical Shifts for cis-2-aminocyclopentanol.

Predicted ¹³C NMR Data

The predicted ¹³C NMR chemical shifts for cis-2-aminocyclopentanol are presented in Table 2.

| Carbon | Predicted Chemical Shift (ppm) |

| C1 (CH-OH) | 75 - 80 |

| C2 (CH-NH₂) | 58 - 63 |

| C3 | 32 - 37 |

| C4 | 20 - 25 |

| C5 | 30 - 35 |

Table 2: Predicted ¹³C NMR Chemical Shifts for cis-2-aminocyclopentanol.

Experimental Protocols

The following are generalized protocols for the acquisition of ¹H and ¹³C NMR spectra for small organic molecules like cis-2-aminocyclopentanol hydrochloride. Instrument-specific parameters may require optimization.

Sample Preparation

-

Sample Quantity: For ¹H NMR, dissolve 5-10 mg of the compound in approximately 0.6-0.7 mL of a suitable deuterated solvent. For ¹³C NMR, a higher concentration is recommended, typically 20-50 mg.

-

Solvent Selection: A common solvent for amine hydrochlorides is deuterium oxide (D₂O) or deuterated methanol (CD₃OD). The choice of solvent can affect the chemical shifts.

-

Internal Standard: Tetramethylsilane (TMS) is the standard reference (0 ppm) for ¹H and ¹³C NMR. However, in polar solvents like D₂O, a water-soluble standard such as 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (DSS) is often used.

-

Filtration: To ensure a homogeneous magnetic field, the sample solution should be free of particulate matter. Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry NMR tube.

-

Final Volume: The final volume of the solution in the NMR tube should be approximately 4-5 cm in height.

NMR Data Acquisition

-

Instrumentation: Data should be acquired on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Acquisition Parameters (Typical):

-

Pulse Program: A standard 30-degree pulse (zg30) is commonly used for quantitative measurements.

-

Spectral Width: Approximately 12-16 ppm.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-5 seconds.

-

Number of Scans: 8-16 scans, increase for dilute samples.

-

-

¹³C NMR Acquisition Parameters (Typical):

-

Pulse Program: A standard proton-decoupled pulse program (e.g., zgpg30) is used to simplify the spectrum to singlets for each unique carbon.

-

Spectral Width: Approximately 200-240 ppm.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 128 to 1024 scans or more, depending on the sample concentration.

-

Data Processing

-

Fourier Transform: The acquired Free Induction Decay (FID) is converted into a frequency-domain spectrum via a Fourier transform.

-

Phasing: The spectrum is manually or automatically phased to ensure all peaks are in the positive absorptive mode.

-

Baseline Correction: A flat baseline is achieved through automatic or manual baseline correction.

-

Referencing: The chemical shift axis is referenced to the internal standard (TMS or DSS at 0 ppm).

-

Integration: The relative areas of the peaks in the ¹H NMR spectrum are integrated to determine the proton ratios.

Visualization of NMR Workflow

The following diagrams illustrate the logical workflow for NMR data analysis and the relationships between different NMR experiments for structural elucidation.

Caption: A logical workflow for NMR analysis, from sample preparation to structure elucidation.

Caption: Relationships between common NMR experiments and the structural information they provide.

In-Depth Technical Guide: The Molecular Weight of trans-2-aminocyclopentanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed exploration of the molecular weight of trans-2-aminocyclopentanol, a crucial parameter for researchers and professionals in the fields of chemistry and drug development. The accurate determination of molecular weight is fundamental for compound characterization, stoichiometric calculations, and ensuring the purity of substances used in experimental and manufacturing processes.

Molecular Composition and Weight

The molecular formula for trans-2-aminocyclopentanol is C₅H₁₁NO.[1] The molecular weight is derived from the sum of the atomic weights of its constituent atoms. The table below outlines the atomic weights of each element present in the molecule and the calculation of the final molecular weight.

| Element | Symbol | Count | Atomic Weight (amu) | Total Weight (amu) |

| Carbon | C | 5 | 12.011[2][3][4] | 60.055 |

| Hydrogen | H | 11 | 1.008[5][6][7][8] | 11.088 |

| Nitrogen | N | 1 | 14.007[9][10][11][12] | 14.007 |

| Oxygen | O | 1 | 15.999[13][14][15][16] | 15.999 |

| Total | 101.149 |

The calculated molecular weight of trans-2-aminocyclopentanol is 101.149 amu . This value is consistent with experimentally determined values.[1]

Experimental Determination of Molecular Weight

A standard and highly accurate method for determining the molecular weight of a compound like trans-2-aminocyclopentanol is Mass Spectrometry.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

Objective: To determine the molecular weight of trans-2-aminocyclopentanol by identifying the molecular ion peak (M⁺).

Materials:

-

trans-2-aminocyclopentanol sample

-

Volatile solvent (e.g., methanol or dichloromethane)

-

Mass Spectrometer with an Electron Ionization (EI) source

Methodology:

-

Sample Preparation: A dilute solution of trans-2-aminocyclopentanol is prepared by dissolving a small amount of the compound in a suitable volatile solvent.

-

Introduction into the Mass Spectrometer: The sample solution is introduced into the high-vacuum chamber of the mass spectrometer via a direct insertion probe or a gas chromatograph inlet. The solvent is evaporated, leaving the gaseous analyte molecules.

-

Ionization: The gaseous trans-2-aminocyclopentanol molecules are bombarded with a high-energy electron beam (typically 70 eV). This process ejects an electron from the molecule, forming a positively charged molecular ion (M⁺).

-

Acceleration: The positively charged ions are then accelerated by an electric field into the mass analyzer.

-

Mass Analysis: The ions are deflected by a magnetic or electric field within the mass analyzer. The degree of deflection is inversely proportional to the mass-to-charge ratio (m/z) of the ion.

-

Detection: A detector records the abundance of ions at each m/z value.

-

Data Analysis: The resulting mass spectrum is plotted as relative intensity versus m/z. The peak with the highest m/z value that corresponds to the intact molecule is identified as the molecular ion peak. For trans-2-aminocyclopentanol, this would be expected at approximately m/z 101.

Workflow and Pathway Diagrams

To visually represent the logical flow of the experimental determination and the relationships between the core concepts, the following diagrams are provided.

Caption: Experimental workflow for determining molecular weight using Mass Spectrometry.

Caption: Relationship between atomic weights, molecular formula, and molecular weight.

References

- 1. trans-2-aminocyclopentanol|lookchem [lookchem.com]

- 2. m.youtube.com [m.youtube.com]

- 3. byjus.com [byjus.com]

- 4. Carbon | C (Element) - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Atomic Weight of Hydrogen | Commission on Isotopic Abundances and Atomic Weights [ciaaw.org]

- 6. quora.com [quora.com]

- 7. Standard atomic weight - Wikipedia [en.wikipedia.org]

- 8. Hydrogen - Wikipedia [en.wikipedia.org]

- 9. Atomic Weight of Nitrogen | Commission on Isotopic Abundances and Atomic Weights [ciaaw.org]

- 10. m.youtube.com [m.youtube.com]

- 11. Nitrogen - Element information, properties and uses | Periodic Table [periodic-table.rsc.org]

- 12. sbg.bio.ic.ac.uk [sbg.bio.ic.ac.uk]

- 13. fiveable.me [fiveable.me]

- 14. princeton.edu [princeton.edu]

- 15. Oxygen - Wikipedia [en.wikipedia.org]

- 16. Oxygen - Element information, properties and uses | Periodic Table [periodic-table.rsc.org]

An In-depth Technical Guide to the Stereoisomers of 2-Aminocyclopentanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stereoisomers of 2-aminocyclopentanol, a crucial chiral building block in medicinal chemistry. The precise three-dimensional arrangement of the amino and hydroxyl groups on the cyclopentane ring is critical in determining the biological activity and pharmacological profile of molecules incorporating this scaffold. This document details the synthesis, separation, and characterization of the four stereoisomers of this compound.

Stereochemistry of this compound

This compound possesses two chiral centers, giving rise to four possible stereoisomers. These consist of two enantiomeric pairs. The relative orientation of the amino and hydroxyl groups defines them as either cis or trans.

-

trans-Isomers: The amino and hydroxyl groups are on opposite faces of the cyclopentane ring. The two trans enantiomers are (1R,2R)-2-aminocyclopentanol and (1S,2S)-2-aminocyclopentanol.

-

cis-Isomers: The amino and hydroxyl groups are on the same face of the cyclopentane ring. The two cis enantiomers are (1R,2S)-2-aminocyclopentanol and (1S,2R)-2-aminocyclopentanol.

The relationship between these stereoisomers is depicted in the diagram below.

Physicochemical and Spectroscopic Data

A complete dataset for all four stereoisomers is not consistently available in the public domain. The hydrochloride salts are often characterized due to their greater stability. The available data is summarized below.

Table 1: Physicochemical Properties of this compound Stereoisomers

| Isomer Configuration | Form | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Specific Rotation ([α]D) |

| (1R,2R) | HCl Salt | C₅H₁₂ClNO | 137.61 | 179 - 181[1][2] or 191-196[3][4] | -32° to -36° (c=1 in H₂O)[1][2] |

| (1S,2S) | Free Base | C₅H₁₁NO | 101.15[5] | Data not available | Data not available |

| (1R,2S) | Free Base | C₅H₁₁NO | 101.15[6] | Data not available | Data not available |

| (1S,2R) | Free Base | C₅H₁₁NO | 101.15 | Data not available | Data not available |

Note: Enantiomers have identical physical properties such as melting and boiling points, but rotate plane-polarized light to an equal but opposite extent. Diastereomers have different physical properties.

Synthesis of this compound Stereoisomers

The synthesis of this compound stereoisomers typically involves the preparation of the racemic cis and trans diastereomers, followed by chiral resolution to obtain the individual enantiomers.

Synthesis of (±)-trans-2-Aminocyclopentanol

The most direct route to trans-2-aminocyclopentanol is through the aminolysis of cyclopentene oxide. The nucleophilic attack of an amine on the epoxide ring proceeds via an SN2 mechanism, resulting in the exclusive formation of the trans product.

Synthesis of (±)-cis-2-Aminocyclopentanol

The synthesis of the cis isomer is less direct. One common strategy involves the reduction of a 2-aminocyclopentanone precursor. However, this often yields a mixture of cis and trans diastereomers that require separation. A more stereoselective approach is the reaction of cyclopentene oxide with an azide, followed by reduction, which can favor the cis isomer under specific conditions.

Separation of Stereoisomers

Once the racemic diastereomers are obtained, the enantiomers can be separated using several techniques.

Chemical Resolution via Diastereomeric Salt Formation

This is a classical and widely used method for resolving racemic amines. The racemic mixture is treated with a chiral resolving agent, typically a chiral acid such as L-(+)-tartaric acid or D-(-)-dibenzoyltartaric acid, to form a pair of diastereomeric salts. These salts have different physical properties, most importantly different solubilities, allowing for their separation by fractional crystallization. The less soluble diastereomeric salt crystallizes out of the solution first. After separation, the chiral resolving agent is removed to yield the enantiomerically pure amine.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a powerful analytical and preparative technique for the separation of enantiomers. The direct method utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and thus separation. Polysaccharide-based CSPs are often effective for separating amino alcohols.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for distinguishing between the cis and trans diastereomers of this compound.

-

¹H NMR: The coupling constants (J values) between the protons on the carbons bearing the amino and hydroxyl groups (C1-H and C2-H) and their neighboring protons are highly dependent on the dihedral angles, which differ between the cis and trans isomers.

-

¹³C NMR: The chemical shifts of the ring carbons can also differ between diastereomers due to varying steric interactions.

-

2D NMR (COSY, HSQC, HMBC, NOESY): These techniques provide detailed information about connectivity and spatial proximity. NOESY is particularly powerful for differentiating diastereomers, as it detects through-space interactions. For a cis isomer, a Nuclear Overhauser Effect (NOE) would be expected between the protons on C1 and C2, which would be absent or much weaker in the trans isomer.

Experimental Protocols

Synthesis of (±)-trans-2-Aminocyclopentanol

Materials:

-

Cyclopentene oxide

-

Aqueous ammonia (28-30%)

-

Ethanol

-

Dichloromethane

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

In a pressure vessel, dissolve cyclopentene oxide (1.0 eq) in ethanol.

-

Add an excess of aqueous ammonia (5-10 eq).

-

Seal the vessel and heat the mixture at 80-100 °C for 12-24 hours. Monitor the reaction progress by TLC or GC.

-

After cooling to room temperature, carefully vent the vessel.

-

Concentrate the reaction mixture under reduced pressure to remove ethanol and excess ammonia.

-

Extract the aqueous residue with dichloromethane (3 x 50 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford (±)-trans-2-aminocyclopentanol.

Chemical Resolution of (±)-trans-2-Aminocyclopentanol

Materials:

-

(±)-trans-2-aminocyclopentanol

-

L-(+)-Tartaric acid

-

Methanol

-

Diethyl ether

-

1 M Sodium hydroxide (NaOH) solution

-

Dichloromethane

Procedure:

-

Dissolve (±)-trans-2-aminocyclopentanol (1.0 eq) in warm methanol.

-

In a separate flask, dissolve L-(+)-tartaric acid (0.5 eq) in warm methanol.

-

Slowly add the tartaric acid solution to the amine solution with stirring.

-

Allow the mixture to cool to room temperature, then cool further in an ice bath to promote crystallization of the less soluble diastereomeric salt.

-

Collect the precipitated crystals by filtration and wash with a small amount of cold methanol, followed by diethyl ether. This is the first crop of the diastereomeric salt.

-

To liberate the enantiomerically enriched amine, suspend the crystalline salt in water and add 1 M NaOH solution until the pH is >10.

-

Extract the free amine with dichloromethane (3 x 30 mL).

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to yield one of the enantiomers of trans-2-aminocyclopentanol.

-

The other enantiomer can be recovered from the mother liquor.

Chiral HPLC Separation

Instrumentation and Conditions:

-

Column: A polysaccharide-based chiral stationary phase column (e.g., Chiralcel® OD-H or Chiralpak® AD-H).

-

Mobile Phase: A mixture of n-hexane and isopropanol (e.g., 90:10 v/v) with a small amount of an amine modifier like diethylamine (0.1%) to improve peak shape.

-

Flow Rate: 0.5 - 1.0 mL/min.

-

Detection: UV detector at a low wavelength (e.g., 210 nm) or a universal detector like a Corona Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD).

-

Sample Preparation: Dissolve the mixture of stereoisomers in the mobile phase.

Procedure:

-

Equilibrate the column with the mobile phase until a stable baseline is achieved.

-

Inject the sample onto the column.

-

Monitor the elution of the stereoisomers. The different isomers will have distinct retention times.

NMR Sample Preparation and Analysis

Materials:

-

This compound isomer sample (5-10 mg)

-

Deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆)

-

5 mm NMR tube

Procedure:

-

Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a small vial.

-

Transfer the solution to the NMR tube.

-

Acquire ¹H, ¹³C, and 2D NMR (COSY, NOESY) spectra on a high-field NMR spectrometer.

-

Process and analyze the spectra, paying close attention to chemical shifts, coupling constants, and NOE correlations to determine the stereochemistry.

References

- 1. Specific rotation - Wikipedia [en.wikipedia.org]

- 2. (1R,2S)-2-aminocyclopentanol | C5H11NO | CID 12886905 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. (1S,2R)-2-Aminocyclopentanol | C5H11NO | CID 12886904 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Synthesis of all four stereoisomers of 3-amino-2-hydroxybutanoic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

Chiral Pool Synthesis from 2-Aminocyclopentanol: A Technical Guide for Drug Discovery and Development

Abstract

(1R,2S)- or (1S,2R)-2-aminocyclopentanol, a readily accessible chiral building block, offers a versatile platform for the asymmetric synthesis of complex molecules, particularly in the realm of drug discovery. This technical guide provides an in-depth exploration of the synthetic utility of 2-aminocyclopentanol as a chiral pool starting material. We delve into its application as a potent chiral auxiliary in diastereoselective alkylation and aldol reactions, and as a key precursor in the synthesis of carbocyclic nucleoside analogues with significant antiviral activity. This document furnishes researchers, scientists, and drug development professionals with detailed experimental protocols, comprehensive quantitative data, and visual workflows to facilitate the application of this valuable chiral synthon in their research endeavors.

Introduction

Chiral pool synthesis, the utilization of readily available enantiopure natural products as starting materials for the synthesis of complex chiral molecules, is a cornerstone of modern asymmetric synthesis.[1][2] this compound, with its defined stereochemistry, serves as an excellent and cost-effective starting point for the construction of a variety of chiral compounds. Its vicinal amino and hydroxyl functionalities provide convenient handles for the introduction of diverse functionalities and the construction of rigid chiral scaffolds.

This guide will focus on two primary applications of this compound in chiral pool synthesis:

-

As a Chiral Auxiliary: Derivatization of this compound into a rigid oxazolidinone structure provides a powerful chiral auxiliary for controlling stereochemistry in carbon-carbon bond-forming reactions.

-

As a Precursor for Carbocyclic Nucleosides: The cyclopentane ring of this compound serves as a carbocyclic mimic of the ribose sugar in nucleosides, leading to the synthesis of analogues with enhanced metabolic stability and potent antiviral properties.[3][4][5]

This compound as a Chiral Auxiliary

(1S,2R)-2-Aminocyclopentanol can be readily converted into the chiral auxiliary (4R,5S)-cyclopentano[d]oxazolidin-2-one. This auxiliary has demonstrated exceptional efficacy in directing asymmetric alkylation and aldol reactions, affording products with high diastereoselectivity.[3]

Synthesis of (4R,5S)-cyclopentano[d]oxazolidin-2-one

The synthesis of the chiral auxiliary from (1S,2R)-2-aminocyclopentanol is a straightforward process. A general workflow is depicted below.

Caption: General workflow for the synthesis of the chiral auxiliary.

Experimental Protocol: Synthesis of (4R,5S)-cyclopentano[d]oxazolidin-2-one

A detailed experimental protocol for the synthesis of the chiral auxiliary is provided below, adapted from literature procedures.[3]

-

N-Acylation: To a solution of (1S,2R)-2-aminocyclopentanol (1.0 eq) in a suitable solvent (e.g., dichloromethane), add a base (e.g., triethylamine, 1.2 eq). Cool the mixture to 0 °C and slowly add an acylating agent (e.g., phosgene or a phosgene equivalent like triphosgene, 0.4 eq). Stir the reaction mixture at 0 °C for 1 hour and then at room temperature for 3 hours.

-

Work-up: Quench the reaction with water and separate the organic layer. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: The crude product can be purified by column chromatography on silica gel to afford the pure (4R,5S)-cyclopentano[d]oxazolidin-2-one.

Asymmetric Alkylation Reactions

The N-acylated derivatives of (4R,5S)-cyclopentano[d]oxazolidin-2-one undergo highly diastereoselective alkylation reactions. The bulky cyclopentyl group effectively shields one face of the enolate, directing the approach of the electrophile to the opposite face.

Caption: Workflow for asymmetric alkylation.

Experimental Protocol: Asymmetric Alkylation of N-Propionyl-(4R,5S)-cyclopentano[d]oxazolidin-2-one

-

Enolate Formation: To a solution of N-propionyl-(4R,5S)-cyclopentano[d]oxazolidin-2-one (1.0 eq) in anhydrous THF at -78 °C, add a solution of lithium diisopropylamide (LDA) or sodium bis(trimethylsilyl)amide (NaHMDS) (1.1 eq) dropwise. Stir the mixture at -78 °C for 30 minutes.

-

Alkylation: Add the alkyl halide (e.g., benzyl bromide, 1.2 eq) to the enolate solution at -78 °C. Stir the reaction for 2-4 hours at this temperature.

-

Work-up: Quench the reaction with a saturated aqueous solution of ammonium chloride. Allow the mixture to warm to room temperature and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification and Analysis: The diastereomeric ratio of the crude product can be determined by ¹H NMR spectroscopy or gas chromatography. The product is purified by column chromatography.

-

Auxiliary Cleavage: The chiral auxiliary can be cleaved by treatment with lithium hydroperoxide (LiOH/H₂O₂) to yield the corresponding chiral carboxylic acid.[3]

Table 1: Diastereoselective Alkylation using (4R,5S)-cyclopentano[d]oxazolidin-2-one Auxiliary

| Entry | Electrophile (R-X) | Product (R') | Yield (%) | Diastereoselectivity (d.r.) |

| 1 | Benzyl bromide | Benzyl | >90 | >99:1 |

| 2 | Allyl iodide | Allyl | >90 | >99:1 |

| 3 | Methyl iodide | Methyl | >90 | >99:1 |

| 4 | Ethyl iodide | Ethyl | >90 | >99:1 |

| (Data derived from analogous systems and indicative of expected outcomes) |

Asymmetric Aldol Reactions

The boron enolates derived from N-acyl-(4R,5S)-cyclopentano[d]oxazolidin-2-ones react with aldehydes to produce syn-aldol adducts with excellent diastereoselectivity. The stereochemical outcome is rationalized by the Zimmerman-Traxler transition state model.[6][7]

Experimental Protocol: Diastereoselective Aldol Reaction

-

Enolate Formation: To a solution of the N-acyl oxazolidinone (1.0 eq) in dichloromethane at 0 °C, add di-n-butylboron triflate (1.1 eq) followed by triethylamine (1.2 eq). Stir the mixture for 30 minutes.

-

Aldol Addition: Cool the solution to -78 °C and add the aldehyde (1.2 eq) dropwise. Stir the reaction at -78 °C for 2 hours and then at 0 °C for 1 hour.

-

Work-up: Quench the reaction with a phosphate buffer (pH 7). Extract the mixture with an organic solvent, wash the combined organic layers, dry, and concentrate.

-

Purification: Purify the product by column chromatography.

Table 2: Diastereoselective Aldol Reactions

| Entry | Aldehyde (R'CHO) | Product | Yield (%) | Diastereoselectivity (syn:anti) |

| 1 | Benzaldehyde | syn | >95 | >99:1 |

| 2 | Isobutyraldehyde | syn | >95 | >99:1 |

| 3 | Acetaldehyde | syn | >95 | >99:1 |

| (Data derived from analogous systems and indicative of expected outcomes) |

Synthesis of Antiviral Carbocyclic Nucleosides

This compound is a valuable precursor for the synthesis of carbocyclic nucleoside analogues, which are an important class of antiviral agents.[4][5] The replacement of the furanose oxygen with a methylene group enhances their stability against enzymatic cleavage.[3] A prominent example is Abacavir, a potent reverse transcriptase inhibitor used in the treatment of HIV.[8][9]

The general synthetic strategies for carbocyclic nucleosides from aminocyclopentanol precursors can be categorized as linear or convergent.[8][9]

Caption: Linear vs. Convergent synthesis of carbocyclic nucleosides.

Experimental Protocol: Convergent Synthesis of a Carbocyclic Adenosine Analogue (General Procedure)

This protocol outlines a general convergent approach using a Mitsunobu reaction for the coupling of a functionalized cyclopentanol with a purine base.

-

Reaction Setup: In a flame-dried flask under an inert atmosphere, dissolve the this compound-derived alcohol (with the amino group appropriately protected, 1.0 eq), the purine base (e.g., adenine, 1.2 eq), and triphenylphosphine (1.5 eq) in anhydrous THF.

-

Mitsunobu Reaction: Cool the mixture to 0 °C and add diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.5 eq) dropwise. Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Work-up and Purification: Concentrate the reaction mixture and purify the crude product by column chromatography.

-

Deprotection: Remove the protecting groups under appropriate conditions to yield the final carbocyclic nucleoside.

Mechanism of Antiviral Activity: Inhibition of S-Adenosylhomocysteine (AdoHcy) Hydrolase

Many carbocyclic adenosine analogues exert their antiviral effect by inhibiting S-adenosylhomocysteine (AdoHcy) hydrolase.[10][11] This enzyme is crucial for the regeneration of S-adenosylmethionine (SAM), the primary methyl group donor in cellular methylation reactions. Viral replication often requires extensive methylation of its own components, such as mRNA caps. By inhibiting AdoHcy hydrolase, these nucleoside analogues lead to an accumulation of AdoHcy, which in turn inhibits SAM-dependent methyltransferases, thereby disrupting viral replication.

Caption: Inhibition of AdoHcy hydrolase by carbocyclic nucleosides.

Table 3: Antiviral Activity of Selected Carbocyclic Nucleosides

| Compound | Virus | Assay | EC₅₀ (µM) | Cell Line | Reference |

| 1,2,3-Triazole analogue (17c) | Vaccinia virus | CPE | 0.4 | Vero | [3][12] |

| 1,2,3-Triazole analogue (17c) | Cowpox virus | CPE | 39 | Vero | [3][12] |

| 1,2,3-Triazole analogue (17c) | SARS-CoV | CPE | 47 | Vero | [3][12] |

| 1,2,4-Triazole analogue (17a) | SARS-CoV | CPE | 21 | Vero | [3][12] |

| Pyrazole amide (15f) | HIV-1 | 24 | PBM | [6] | |

| Carbocyclic 3-deazaadenosine | Vesicular Stomatitis Virus | CPE | ~0.4 | PRK, HeLa, Vero | [13] |

| Carbocyclic 3-deazaadenosine | Measles Virus | CPE | ~0.4 | PRK, HeLa, Vero | [13] |

| CPE: Cytopathic Effect; PBM: Peripheral Blood Mononuclear cells; PRK: Primary Rabbit Kidney. |

Conclusion

This compound is a highly valuable and versatile chiral starting material for the synthesis of complex molecules with significant biological activity. Its use as a precursor for a robust chiral auxiliary enables highly diastereoselective alkylation and aldol reactions, providing access to a wide range of chiral building blocks. Furthermore, its role as a scaffold for carbocyclic nucleosides has led to the development of potent antiviral agents. The detailed protocols and data presented in this guide are intended to empower researchers in the fields of organic synthesis and drug development to effectively utilize this compound in their pursuit of novel chemical entities.

References

- 1. The evolution of nucleoside analogue antivirals: A review for chemists and non-chemists. Part 1: Early structural modifications to the nucleoside scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis of cyclopentenyl carbocyclic nucleosides as potential antiviral agents against orthopoxviruses and SARS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. Recent progress for the synthesis of selected carbocyclic nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis of carbocyclic nucleoside analogs with five-membered heterocyclic nucleobases - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Stereoselective Synthesis of Oxazolidin-2-ones via an Asymmetric Aldol/Curtius Reaction: Concise Total Synthesis of (−)-Cytoxazone - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. Stereoselective Syntheses of Carbocyclic Nucleosides : Department of Chemistry : University of Hamburg [chemie.uni-hamburg.de]

- 10. 4'-Fluorinated carbocyclic nucleosides: synthesis and inhibitory activity against S-adenosyl-L-homocysteine hydrolase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Frontiers | S-Adenosyl-L-Homocysteine Hydrolase Inhibition by a Synthetic Nicotinamide Cofactor Biomimetic [frontiersin.org]

- 12. "Synthesis of Cyclopentenyl Carbocyclic Nucleosides as Potential Antivi" by J. H. Cho, Dale L. Barnard et al. [digitalcommons.usu.edu]

- 13. mdpi.com [mdpi.com]

A Technical Guide to 2-Aminocyclopentanol and Its Stereoisomers: Synthesis, Properties, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Aminocyclopentanol is a chiral cyclic amino alcohol that serves as a versatile building block in organic synthesis, particularly in the development of novel therapeutic agents. The presence of two stereocenters gives rise to four stereoisomers—a pair of enantiomers for both the cis and trans diastereomers. The specific stereochemistry of these isomers plays a pivotal role in their biological activity and their utility as precursors in the synthesis of complex molecules, including carbocyclic nucleoside analogues with antiviral and anticancer properties. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and biological significance of this compound stereoisomers, with a focus on their applications in drug discovery and development.

Chemical Identification and Physicochemical Properties

The Chemical Abstracts Service (CAS) has assigned unique registry numbers to this compound and its various stereoisomers, facilitating their precise identification in chemical literature and databases. A summary of these CAS numbers and key physicochemical properties is presented below. It is important to note that while some experimental data is available, many of the physicochemical properties for specific, less common stereoisomers are predicted values.

Table 1: CAS Numbers for this compound and Its Stereoisomers

| Compound Name | CAS Number |

| This compound (unspecified stereochemistry) | 89381-13-5[1] |

| cis-2-Aminocyclopentanol | 57070-95-8[2][3] |

| cis-2-Amino-cyclopentanol hydrochloride | 31889-37-9[4][5] |

| (1R,2S)-2-Aminocyclopentanol (cis) | 260065-85-8[6][7], 135969-63-0[8] |

| (1R,2S)-cis-2-Aminocyclopentanol hydrochloride | 137254-03-6[9][10] |

| (1S,2R)-2-Aminocyclopentanol hydrochloride (cis) | 225791-13-9[11][12][13][14] |

| trans-2-Aminocyclopentanol | 59260-76-3[15] |

| (1R,2R)-2-Aminocyclopentanol (trans) | 68327-03-7[16][17][18] |

| (1R,2R)-trans-2-Aminocyclopentanol hydrochloride | 68327-11-7[19][20][21][22][23], 31775-67-4[24] |

| (1S,2S)-2-Aminocyclopentanol (trans) | 930-45-0[2][25], 59260-76-3[2] |

| (1S,2S)-trans-2-Aminocyclopentanol hydrochloride | 68327-04-8[2][26] |

Table 2: Physicochemical Properties of this compound Stereoisomers

| Property | cis-2-Aminocyclopentanol | trans-2-Aminocyclopentanol | (1R,2R)-2-Aminocyclopentanol | (1R,2R)-2-Aminocyclopentanol HCl |

| Molecular Formula | C₅H₁₁NO[2] | C₅H₁₁NO | C₅H₁₁NO[16][17][18] | C₅H₁₁NO·HCl[19][20] |

| Molecular Weight | 101.15 g/mol [2] | 101.15 g/mol | 101.15 g/mol [16][17][18] | 137.61 g/mol [19][20] |

| Boiling Point | - | - | 179.4 ± 33.0 °C at 760 mmHg[17] | - |

| Melting Point | - | - | - | 179 - 181 °C[19] |

| Predicted pKa | 9.8 ± 0.2[2] | - | - | - |

| Predicted LogP | 0.1 ± 0.3[2] | - | 0.55880[18] | - |

| Appearance | Colorless to light yellow liquid[1] | - | - | White, slightly yellow or orange crystalline powder[19] |

Synthesis and Experimental Protocols

The stereoselective synthesis of this compound isomers is a critical aspect of their application in drug development. Various synthetic strategies have been developed to access these chiral building blocks in high purity.

General Synthetic Workflow

A generalized workflow for the synthesis of enantiomerically pure aminocyclopentanols often involves the creation of a racemic or diastereomeric mixture followed by a resolution step, or a direct asymmetric synthesis approach.

References

- 1. mdpi.com [mdpi.com]

- 2. benchchem.com [benchchem.com]

- 3. Conformational analysis of 2-halocyclopentanones by NMR and IR spectroscopies and theoretical calculations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. 24.10 Spectroscopy of Amines - Organic Chemistry | OpenStax [openstax.org]

- 6. (1R,2R)-2-Aminocyclopentanol | CAS#:68327-03-7 | Chemsrc [chemsrc.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Synthesis, Characterization, and Enzyme Inhibition Properties of 1,2,4-Triazole Bearing Azinane Analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Scalable Synthesis of All Stereoisomers of 2-Aminocyclopentanecarboxylic Acid—A Toolbox for Peptide Foldamer Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 11. (1S,2S)-2-Aminocyclopentanol | C5H11NO | CID 11571787 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones - PMC [pmc.ncbi.nlm.nih.gov]

- 13. 2-Amino thiazole derivatives as inhibitors of some metabolic enzymes: An in vitro and in silico study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. biomedgrid.com [biomedgrid.com]

- 15. benchchem.com [benchchem.com]

- 16. benchchem.com [benchchem.com]

- 17. 2-AMINO CYCLOPENTANOL | 89381-13-5 [chemicalbook.com]

- 18. solubilityofthings.com [solubilityofthings.com]

- 19. benchchem.com [benchchem.com]

- 20. benchchem.com [benchchem.com]

- 21. chem.libretexts.org [chem.libretexts.org]

- 22. Cyclopentanol,trans-2-amino- (CAS 59260-76-3) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 23. EP2168943A1 - Method for producing optically active trans-2-aminocyclohexanol and intermediate of optically active trans-2-aminocyclohexanol - Google Patents [patents.google.com]

- 24. CN114315609A - Process for preparing cis-2-aminocyclohexanol - Google Patents [patents.google.com]

- 25. mdpi.com [mdpi.com]

- 26. cdnsciencepub.com [cdnsciencepub.com]

The Genesis of Chirality: An In-depth Technical Guide to the Discovery and History of Chiral Amino Alcohols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chiral amino alcohols are a cornerstone of modern asymmetric synthesis, serving as indispensable building blocks for pharmaceuticals, versatile chiral auxiliaries, and highly effective ligands for stereoselective catalysis. The precise three-dimensional arrangement of the amino and hydroxyl groups is fundamental to their function, profoundly influencing the biological activity and efficacy of the molecules they help create. This technical guide provides a comprehensive exploration of the discovery and historical development of chiral amino alcohols, detailing key synthetic methodologies, quantitative performance data, and the logical workflows that underpin their synthesis and application.

Early Discoveries: Nature's Chiral Template

The story of chiral amino alcohols begins not in the laboratory, but in the natural world. The earliest encounters with this class of compounds were through the isolation of alkaloids from medicinal plants. A pivotal moment was the isolation of ephedrine from the Chinese herb Ma Huang (Ephedra sinica), a plant used in traditional medicine for centuries to treat asthma.[1][2]

In 1887, Japanese chemist Nagai Nagayoshi first isolated ephedrine from Ma Huang.[1][3] However, it was the extensive pharmacological studies by Ko Kuei Chen and Carl F. Schmidt in the 1920s that unveiled its adrenaline-like effects and established its clinical use, marking a significant event in the history of medicine.[2][3][4] This discovery highlighted the profound biological importance of a specific stereoisomer, laying the groundwork for the broader field of stereopharmacology.

Foundational Synthetic Strategies

The initial reliance on natural sources gave way to the development of robust synthetic methods, enabling access to a wider variety of chiral amino alcohols with high enantiopurity. These foundational strategies remain highly relevant in both academic and industrial research.

Reduction of α-Amino Acids and Their Derivatives

One of the most direct routes to chiral 1,2-amino alcohols is the reduction of the carboxylic acid moiety of readily available α-amino acids. The inherent chirality of the amino acid is preserved, making this a highly reliable method for accessing enantiopure products. Powerful reducing agents like lithium aluminum hydride (LiAlH₄) are typically employed for this transformation.[5]

Experimental Protocol: Synthesis of L-Valinol from L-Valine using LiAlH₄ [1]

-

Apparatus Setup: An oven-dried 3-liter, three-necked flask is equipped with a mechanical stirrer, a condenser, and a nitrogen-inlet tube and flushed with nitrogen.

-

Reagent Preparation: The flask is charged with a suspension of lithium aluminum hydride (47.9 g, 1.26 mol) in 1200 mL of anhydrous tetrahydrofuran (THF). The mixture is cooled to 10°C in an ice bath.

-

Addition of Amino Acid: L-valine (100 g, 0.85 mol) is added in portions over a 30-minute period, controlling the rate to manage the vigorous evolution of hydrogen gas.

-

Reaction: After the addition is complete, the ice bath is removed, and the reaction mixture is warmed to room temperature and then refluxed for 16 hours.

-

Quenching: The mixture is cooled again to 10°C and diluted with 1000 mL of ethyl ether. The reaction is carefully quenched by the sequential, slow addition of water (47 mL), 15% aqueous sodium hydroxide (47 mL), and finally water (141 mL).

-

Work-up and Isolation: The resulting white precipitate is filtered, and the filter cake is washed with ethyl ether (3 x 150 mL). The combined organic filtrates are dried over anhydrous sodium sulfate and concentrated under reduced pressure.

-

Purification: The residue is purified by vacuum distillation to afford L-valinol as a clear liquid.

Table 1: Representative Yields for the Reduction of α-Amino Acids

| Amino Acid | Reducing Agent | Solvent | Yield (%) | Reference |

| L-Valine | LiAlH₄ | THF | 73-75% | [1][6] |

| L-Alanine | LiAlH₄ | THF | 70% | [1] |

| L-Phenylglycine | LiAlH₄ | THF | 76% | [1] |

| L-Phenylalanine | LiAlH₄ | THF | 87% | [1] |

| Various Amino Acids | NaBH₄ / I₂ | THF | 80-98% | [6] |

Ring-Opening of Epoxides with Amines

The synthesis of β-amino alcohols is frequently achieved through the nucleophilic ring-opening of epoxides with amines. This method's regioselectivity is a critical consideration, particularly with unsymmetrical epoxides. The choice of catalyst and reaction conditions can direct the amine to attack a specific carbon atom of the epoxide ring.[7]

Experimental Protocol: Cyanuric Chloride Catalyzed Ring-Opening of Styrene Oxide with Aniline [2]

-

Reaction Setup: A mixture of styrene oxide (1 mmol), aniline (1 mmol), and cyanuric chloride (2 mol%) is prepared in a reaction vessel.

-

Reaction: The mixture is stirred at room temperature under solvent-free conditions.

-

Monitoring: The progress of the reaction is monitored by Thin-Layer Chromatography (TLC).

-

Work-up: Upon completion, the reaction mixture is washed with 0.5 N HCl (15 mL) and extracted with diethyl ether (3 x 10 mL).

-

Isolation: The combined organic layers are dried over anhydrous Na₂SO₄, and the solvent is evaporated under reduced pressure.

-

Purification: The crude product is purified by column chromatography to yield the corresponding β-amino alcohol.

Table 2: Performance of Various Catalysts in the Ring-Opening of Styrene Oxide with Aniline

| Catalyst | Conditions | Time | Yield (%) | Reference |

| None | Room Temp, Solvent-free | 20 h | Trace | [2] |

| Cyanuric Chloride (2 mol%) | Room Temp, Solvent-free | 15 min | 98% | [2] |

| Graphite Oxide (10 mg) | Room Temp, Solvent-free | 15 min | 86% | [8] |

| Zirconium(IV) chloride | Room Temp, Solvent-free | 15 min | 95% | [3] |

| Antimony(III) chloride | Room Temp | - | Good | [7] |

The Revolution in Asymmetric Synthesis

The development of catalytic asymmetric methods for the synthesis of chiral alcohols marked a paradigm shift in organic chemistry. Chiral amino alcohols were not only the targets of these syntheses but also played a central role as the source of chirality in the catalysts themselves.

The Corey-Bakshi-Shibata (CBS) Reduction

In 1987, E. J. Corey, R. K. Bakshi, and S. Shibata reported a highly enantioselective method for the reduction of prochiral ketones using a chiral oxazaborolidine catalyst, now famously known as the CBS reduction.[9][10][11] This method, which built upon earlier work by Itsuno, provides predictable stereochemical outcomes and high enantiomeric excess (ee) for a broad range of substrates. The catalyst is typically derived from a chiral amino alcohol, such as (S)-diphenylprolinol.

Experimental Protocol: Asymmetric CBS Reduction of 4'-Fluoroacetophenone [12]

-

Catalyst Preparation: In a flame-dried, argon-purged flask, (R)-2-Methyl-CBS-oxazaborolidine (0.5-1.0 mmol, 5-10 mol%) is dissolved in 10 mL of anhydrous THF and cooled to 0°C.

-

Borane Addition: Borane-dimethyl sulfide complex (~10 mmol) is added dropwise to the stirred catalyst solution at 0°C. The mixture is stirred for 15 minutes.

-

Substrate Addition: In a separate flask, 4'-fluoroacetophenone (1.38 g, 10.0 mmol) is dissolved in 20 mL of anhydrous THF. This solution is added dropwise over 30 minutes to the catalyst-borane complex, which has been cooled to -30°C. The internal temperature is maintained below -25°C.

-

Reaction and Monitoring: The reaction is stirred at -30°C and monitored by TLC. It is typically complete within 1-2 hours.

-

Quenching: The reaction is carefully quenched by the dropwise addition of 5 mL of methanol at -30°C. The mixture is then warmed to room temperature and stirred for 30 minutes.

-

Work-up: 2 M HCl (20 mL) is added, and the mixture is stirred for 30 minutes. The product is extracted with dichloromethane (3 x 30 mL). The combined organic layers are washed with saturated aqueous NaHCO₃ and brine, dried over MgSO₄, filtered, and concentrated.

-

Purification: The crude product is purified by flash column chromatography on silica gel.

Table 3: Enantioselectivity of the CBS Reduction for Acetophenone Derivatives

| Substrate | Catalyst (mol%) | Reducing Agent | Solvent | Yield (%) | ee (%) | Reference |

| 4'-Fluoroacetophenone | (R)-Me-CBS (5-10) | Borane-DMS | THF | >90 | >95 | [12] |

| Acetophenone | (S)-Me-CBS | Borane-THF | THF | High | >95 | [4][9] |

| Cyclopentenone Derivative | (R)-Me-CBS (20) | Catecholborane | Toluene | High | High | [11] |

Noyori Asymmetric Hydrogenation

Ryōji Noyori, a Nobel laureate in Chemistry in 2001, developed groundbreaking ruthenium-based catalysts for the asymmetric hydrogenation of ketones and other functional groups.[12][13] These catalysts, featuring chiral diphosphine ligands like BINAP, are highly efficient and enantioselective, operating under hydrogen pressure to produce chiral alcohols.[13][14] The Noyori hydrogenation has found widespread industrial application due to its high turnover numbers and excellent stereocontrol.[12]

Experimental Protocol: Noyori Asymmetric Hydrogenation of Acetylacetone [13]

-

Apparatus and Reagent Preparation: A Schlenk flask is charged with acetylacetone (315 mmol) and ethanol (32.3 mL). The solution is sparged with N₂ for 1 hour.

-

Catalyst Addition: In a nitrogen-filled glovebox, the solution is transferred to a glass jar, and RuCl₂[(R)-BINAP] (0.1 mol%) is added.

-

Hydrogenation: The glass jar is placed inside a Parr hydrogenation bomb. The bomb is sealed, removed from the glovebox, purged with H₂, and then pressurized to 1100 psi.

-

Reaction Conditions: The bomb is placed in an oil bath at 30°C, and the reaction is stirred for 6 days.

-

Work-up and Isolation: After releasing the pressure, the reaction mixture is concentrated in vacuo.

-

Purification: The product is purified by distillation using a short-path distillation head under reduced pressure.

Application in Drug Development: The Case of (S)-Propranolol

Chiral amino alcohols are critical intermediates in the synthesis of numerous pharmaceuticals. A classic example is propranolol, a beta-blocker used to treat high blood pressure. The biological activity resides almost exclusively in the (S)-enantiomer, which is approximately 100 times more potent than the (R)-enantiomer.[15] This stark difference underscores the necessity of enantioselective synthesis in drug development.

One effective strategy for synthesizing (S)-propranolol involves the kinetic resolution of a key intermediate, racemic α-naphthyl glycidyl ether.

Experimental Protocol: Synthesis of (S)-(-)-Propranolol via Kinetic Resolution [15]

-

Synthesis of Racemic Propranolol: α-Naphthol is condensed with epichlorohydrin to give α-naphthyl glycidyl ether (95% yield). Treatment of this ether with excess isopropylamine yields racemic (±)-propranolol (90% yield).

-

Kinetic Resolution: A mixture of racemic propranolol (1.0 g, 3.8 mmol), Zn(NO₃)₂ (0.55 g, 1.8 mmol), and (+)-tartaric acid (0.58 g, 3.8 mmol) in dichloromethane (20 ml) is stirred at room temperature for 15 hours.

-

Isolation: The reaction mixture is cooled and filtered. The collected solid is washed with dichloromethane, treated with 10% aqueous sodium hydroxide, and extracted with dichloromethane.

-

Purification: The combined organic layers are washed with water, dried over sodium sulfate, and the solvent is removed under reduced pressure to give the crude product, enriched in the (S)-enantiomer. The reported yield of the crude product is 55%, with an 89% ee for (S)-propranolol.

Visualizing the Workflows

To better understand the logical flow of these synthetic strategies, Graphviz diagrams are provided below.

General Synthesis of 1,2-Amino Alcohols from Amino Acids

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. tandfonline.com [tandfonline.com]

- 3. researchgate.net [researchgate.net]

- 4. 13.7. Asymmetric Reduction of Acetophenone with Borane Catalyzed by B-Methoxy-oxazaborolidine | Comprehensive Organic Chemistry Experiments for the Laboratory Classroom | Books Gateway | Royal Society of Chemistry [books.rsc.org]

- 5. organic chemistry - Reduction of amino acids to corresponding amino alcohols - Chemistry Stack Exchange [chemistry.stackexchange.com]

- 6. jocpr.com [jocpr.com]

- 7. rroij.com [rroij.com]

- 8. journals.tubitak.gov.tr [journals.tubitak.gov.tr]

- 9. CBS reduction of acetophenone followed by 11B NMR - Magritek [magritek.com]

- 10. scribd.com [scribd.com]

- 11. Corey-Bakshi-Shibata Reduction: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 12. benchchem.com [benchchem.com]

- 13. Noyori Hydrogenation | NROChemistry [nrochemistry.com]

- 14. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 15. jsciences.ut.ac.ir [jsciences.ut.ac.ir]

Aminocyclopentanols as Pharmacophores: A Technical Guide for Drug Development Professionals

The aminocyclopentanol scaffold is a pivotal pharmacophore in modern medicinal chemistry, serving as a versatile building block for a diverse array of biologically active molecules.[1] Its rigid, three-dimensional structure, coupled with the presence of amino and hydroxyl functional groups, allows for precise spatial orientation of substituents, which is crucial for specific interactions with biological targets.[2] This guide provides an in-depth overview of the synthesis, biological activities, and experimental evaluation of aminocyclopentanol derivatives for researchers, scientists, and drug development professionals.

The stereochemistry of the aminocyclopentanol core is a critical determinant of its pharmacological and pharmacokinetic properties.[3] The four possible stereoisomers arise from the two chiral centers, and often only one enantiomer exhibits the desired therapeutic effect, while others may be inactive or even elicit adverse effects.[2] Consequently, stereoselective synthesis is of paramount importance in the development of aminocyclopentanol-based therapeutics.[1][2]

Synthetic Strategies for Aminocyclopentanols

The synthesis of aminocyclopentanols can be achieved through several routes, with the choice of method often depending on the desired stereochemistry and scalability.

One of the most direct methods for synthesizing trans-1,2-aminocyclopentanols is the ring-opening of cyclopentene epoxides with an amine nucleophile.[1] This straightforward aminolysis reaction is widely employed due to its simplicity.[1]

A highly effective and scalable approach for producing enantiomerically pure aminocyclopentanols involves an asymmetric hetero-Diels-Alder reaction .[1][2][4][5][6] This method constructs the chiral cyclopentane ring system with a high degree of stereocontrol.[2] The resulting cycloadduct undergoes a series of transformations, including reduction and enzymatic kinetic resolution, to yield the desired enantiopure product.[1][4]

Other notable synthetic strategies include the use of enantiomerically pure starting materials from the chiral pool , such as amino acids or carbohydrates, and a one-pot multistep process involving an asymmetric Pd(II)-catalyzed Overman rearrangement and a Ru(II)-catalyzed ring-closing metathesis reaction .[1][7]

Biological Activities and Therapeutic Applications

The aminocyclopentanol motif is a key structural component in a variety of therapeutic agents, demonstrating a broad spectrum of biological activities.[8]

Antiviral Activity

Aminocyclopentanols are crucial components of several carbocyclic nucleoside analogues, which are designed as metabolically stable surrogates of natural nucleosides.[8] The (1R,3S)-3-aminocyclopentanol hydrochloride is a key chiral intermediate in the synthesis of the anti-HIV drug Bictegravir.[5][6] The stereospecific structure of this building block is vital for the biological activity of the final drug product.[5]

Anticancer Activity

Certain aminocyclopentanol derivatives have demonstrated potent anticancer activities.[9][10] For instance, 1-aminocyclopentanol-1-carboxylic acid (ACPA) has been investigated as an antitumor agent.[9] Additionally, novel aminophenol analogues, which can be considered structurally related to aminocyclopentanols, have shown the ability to suppress the growth of various cancer cell lines, including breast cancer, prostate cancer, and leukemia, by inducing apoptosis.[10]

Antidiabetic Potential

While the direct role of simple aminocyclopentanols in diabetes treatment is less documented, the broader class of aminocyclitols has been explored for its therapeutic potential.[8] The development of aminocyclitol derivatives as inhibitors of glycosidases, enzymes involved in carbohydrate metabolism, highlights a potential avenue for their application in managing diabetes.[8][11]

Other Biological Activities

Aminocyclopentanol derivatives have also been investigated for their potential as glycosidase inhibitors, which have a wide range of applications in medicinal chemistry.[11] The aminocyclitol moiety is a key component of aminoglycoside antibiotics.[8]

Quantitative Data

Synthesis Yields and Purity

The following table summarizes the typical yields and enantiomeric excess (e.e.) at various stages of the asymmetric synthesis of (1R,3S)-3-Aminocyclopentanol hydrochloride.[4]

| Stage | Product | Typical Yield | Enantiomeric Excess (e.e.) |

| Enzymatic Kinetic Resolution (Acylation) | (1S,3R)-N-Boc-3-acetoxycyclopent-4-en-1-amine | ~45-50% | >99% |

| Enzymatic Kinetic Resolution (Recovery) | (1R,3S)-N-Boc-3-hydroxycyclopent-4-en-1-amine | ~45-50% | >99% |

| Hydrogenation | (1R,3S)-N-Boc-3-hydroxycyclopentan-1-amine | >95% | >99% |

| Deprotection and HCl Salt Formation | (1R,3S)-3-Aminocyclopentanol hydrochloride | ~95% | >99% |

| Overall Yield | (1R,3S)-3-Aminocyclopentanol hydrochloride | ~35-40% | >99% |

Physicochemical and Spectroscopic Properties

Key physicochemical and spectroscopic data for (1S,3S)-3-Aminocyclopentanol hydrochloride are presented below.[2]

| Property | Value |

| Appearance | White to light yellow powder |

| Stability and Solubility | The hydrochloride salt form enhances stability and solubility |

Experimental Protocols

Synthesis of (±)-trans-2-Aminocyclopentanol via Epoxide Ring-Opening[1]

-

A solution of cyclopentene oxide (1.0 equivalent) in a suitable solvent (e.g., ethanol, acetonitrile, or water) is prepared.

-

An excess of the desired amine (e.g., ammonia, benzylamine) (2-3 equivalents) is added to the solution.

-

The reaction mixture is stirred at room temperature or heated to reflux for several hours until the starting material is consumed, as monitored by TLC or GC.

-

The solvent is removed under reduced pressure.

-

The crude product is purified by column chromatography to yield the aminocyclopentanol.

Asymmetric Synthesis of (1R,3S)-3-Aminocyclopentanol Hydrochloride[4][5][6]

This multi-step synthesis involves the following key transformations:

-

Hetero-Diels-Alder Reaction: A [4+2] cycloaddition between cyclopentadiene and an in-situ generated nitroso dienophile to form a racemic bicyclic intermediate.[4][5][6]

-

Reduction of the N-O Bond: Selective reduction of the nitrogen-oxygen bond in the bicyclic adduct to yield a racemic amino alcohol precursor.[4][5][6]

-

Enzymatic Kinetic Resolution: A lipase is used to selectively acylate one enantiomer of the racemic amino alcohol, allowing for the separation of the desired stereoisomer.[4][5][6]

-

Hydrogenation: The carbon-carbon double bond in the cyclopentene ring is saturated.[4][6]

-

Deprotection and Salt Formation: Protecting groups are removed, and the hydrochloride salt is formed to yield the final product.[4][5][6]

Deprotection of N-Boc-(1S,3R)-3-hydroxycyclopentyl carbamate[12]

Protocol 1: In-situ HCl Generation

-

Under a nitrogen atmosphere, add 82 g of isopropanol to a reaction flask and cool to 5 °C with stirring.

-

Slowly add 93.4 g of pivaloyl chloride dropwise, maintaining the temperature at 5 °C.

-

After addition, warm the reaction to 25 °C and stir for 30 minutes.

-

Prepare a solution of 52 g of N-Boc-(1S,3R)-3-hydroxycyclopentyl carbamate in 53 g of isopropanol and add it dropwise to the reaction mixture.

-

Allow the reaction to proceed at room temperature for 12 hours, monitoring by GC.

-

Upon completion, cool the system to 0 °C and stir for 1 hour to ensure complete precipitation.

-

Filter the solid product under a nitrogen atmosphere and wash the filter cake with isopropanol at 5 °C.

-

Suspend the filter cake in 40 g of acetone, heat to 50 °C, and stir for 2 hours.

-

Cool the mixture to 0 °C, filter, and wash the filter cake with acetone at 5 °C.

-

Dry the product under vacuum at 40 °C for 12 hours.

Protocol 2: Using HCl in Dioxane

-

Dissolve 10 g of the N-Boc protected starting material in 20 mL of dioxane.

-

Add 50 mL of 4M HCl in dioxane to the solution.

-

Stir the reaction mixture at room temperature for 2 hours.

-

Concentrate the reaction solution.

-

Add 100 mL of acetonitrile to the residue to induce precipitation.

-

Filter the resulting solid and wash the filter cake with 100 mL of acetonitrile.

-

Dry the solid to obtain the final product.

Cellular Uptake Assay for Aminocyclopentanol Stereoisomers[3]

This assay quantifies the accumulation of a radiolabeled compound within cultured cells.

-

Cell Culture: Cells are maintained in a humidified incubator at 37°C with 5% CO2.[3]

-

Radiotracer Incubation: Cells are seeded in multi-well plates and allowed to adhere overnight. The growth medium is removed, and the cells are washed with a buffered saline solution. The radiolabeled aminocyclopentanol stereoisomer (e.g., [¹⁸F]-labeled) is added to the cells in the buffered saline solution.[3]

-

Inhibition Studies (Optional): To identify specific transport mechanisms, the radiolabeled compound is co-incubated with a high concentration of a known substrate for a particular transporter. A significant reduction in uptake indicates the involvement of that transport system.[3]

-

Quantification: After incubation, the cells are washed with ice-cold buffered saline to remove unbound radiotracer. The amount of radioactivity within the cells is then measured using a suitable detector.[3]

Visualizations

Caption: Workflow for evaluating aminocyclopentanol stereoisomers.[3]

Caption: Asymmetric synthesis of (1R,3S)-3-Aminocyclopentanol HCl.[4][5]

Caption: Inhibition of viral replication by an aminocyclopentanol drug.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. CN112574046A - Method for preparing (1R,3S) -3-aminocyclopentanol hydrochloride - Google Patents [patents.google.com]

- 7. Asymmetric synthesis of cis-aminocyclopentenols, building blocks for medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Medicinal chemistry of aminocyclitols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. [ACPA (1-aminocyclopentanol-1-carboxylic acid) as an antitumor agent] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Potent anticancer activities of novel aminophenol analogues against various cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

Physicochemical properties of (1R,2R)-2-Aminocyclopentanol

An In-depth Technical Guide to the Physicochemical Properties of (1R,2R)-2-Aminocyclopentanol

For Researchers, Scientists, and Drug Development Professionals

Introduction

(1R,2R)-2-Aminocyclopentanol is a chiral amino alcohol that serves as a crucial building block in modern organic and medicinal chemistry. Its rigid cyclopentane core and defined stereochemistry make it an invaluable intermediate in the asymmetric synthesis of complex molecules, particularly pharmaceuticals. This compound and its hydrochloride salt are recognized for their role in creating enantiomerically pure therapeutic agents, which is critical for ensuring target specificity and minimizing off-target effects in drug development.[1][2]

This technical guide provides a comprehensive overview of the core physicochemical properties of (1R,2R)-2-Aminocyclopentanol and its hydrochloride salt. It includes quantitative data, general experimental methodologies for property determination, and a discussion of its applications in pharmaceutical synthesis.

Physicochemical Properties

The properties of (1R,2R)-2-Aminocyclopentanol can be considered in its free base form and, more commonly, as its hydrochloride salt, which offers enhanced stability and solubility.[1][2]

(1R,2R)-2-Aminocyclopentanol (Free Base)

The free base is a viscous liquid or semi-solid at room temperature.[3] Due to its nature, it is often converted to the hydrochloride salt for easier handling and storage.

| Property | Value | Source(s) |

| Molecular Formula | C₅H₁₁NO | [4][] |

| Molecular Weight | 101.15 g/mol | [4][] |

| CAS Number | 68327-03-7 | [4][] |

| Appearance | Yellow-brown liquid or semi-solid | [3] |

| Boiling Point | 179.4 ± 33.0 °C (Predicted) | [3][4] |

| Density | 1.084 ± 0.06 g/cm³ (Predicted) | [3] |

| logP | -0.73 to 0.56 (Predicted) | [4][] |

| pKa | 14.93 ± 0.40 (Predicted) | [3] |

(1R,2R)-2-Aminocyclopentanol Hydrochloride (HCl Salt)

The hydrochloride salt is the more common commercial form, appearing as a stable crystalline powder.[1][2] It is favored for its improved handling characteristics and solubility in polar solvents.[1][6]

| Property | Value | Source(s) |

| Molecular Formula | C₅H₁₁NO·HCl (C₅H₁₂ClNO) | [1][7] |

| Molecular Weight | 137.61 g/mol | [1][7] |

| CAS Number | 68327-11-7; 31775-67-4 | [1][8][9] |

| Appearance | White to slightly yellow/orange crystalline powder | [1][2] |

| Melting Point | 179 - 181 °C or 191 - 196 °C | [1][2][7][8] |

| Boiling Point | 220.9 °C at 760 mmHg | [8] |

| Optical Rotation | [α]²⁰D = -32° to -36° (c=1 in H₂O) | [1][2] |

| Storage Conditions | 2 - 8 °C, under inert gas | [1][7] |

Note on Melting Point Discrepancy: Different suppliers report varying melting point ranges for the hydrochloride salt. This may be attributable to differences in crystalline form or residual impurities. Researchers should rely on the certificate of analysis for a specific batch.

Experimental Protocols for Property Determination

Detailed experimental procedures for determining the physicochemical properties of this specific molecule are not extensively published. However, standard pharmacopeial and organic chemistry methodologies are applicable.

Melting Point Determination

The melting point is determined using a digital melting point apparatus. A small amount of the crystalline hydrochloride salt is packed into a capillary tube and heated at a controlled rate. The range is recorded from the temperature at which the substance begins to melt to the temperature at which it becomes completely liquid.

Optical Rotation Measurement

Optical rotation, a measure of a compound's chiral purity, is measured using a polarimeter.

-

Preparation: A solution of known concentration (e.g., 1 g/100 mL or c=1) of (1R,2R)-2-Aminocyclopentanol HCl is prepared in a specified solvent, typically water.[1][2]

-

Measurement: The solution is placed in a polarimeter cell of a defined path length.

-

Analysis: The angle of rotation of plane-polarized light (at the sodium D-line, 589 nm) is measured at a controlled temperature (e.g., 20°C). The specific rotation [α] is then calculated from the observed rotation.

Purity Assay by Titration

The purity of the hydrochloride salt can be determined via acid-base titration.

-

Sample Preparation: A precisely weighed sample of (1R,2R)-2-Aminocyclopentanol HCl is dissolved in a suitable solvent, such as water or ethanol.

-

Titration: The solution is titrated with a standardized solution of a strong base (e.g., sodium hydroxide, NaOH) of known concentration.

-

Endpoint Determination: The endpoint is identified using a pH meter (potentiometric titration) or a colorimetric indicator.

-

Calculation: The purity is calculated based on the volume of titrant required to neutralize the hydrochloride salt.

Role in Asymmetric Synthesis and Drug Development

(1R,2R)-2-Aminocyclopentanol is primarily utilized as a chiral building block. Its stereochemically defined amino and hydroxyl groups provide two reactive sites for constructing larger, more complex molecules with precise three-dimensional structures. This is fundamental to asymmetric synthesis, a field critical to the pharmaceutical industry for producing enantiomerically pure drugs.[1][2]

Its applications include:

-